Home > Products > Screening Compounds P38119 > (5E)-3-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione
(5E)-3-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione -

(5E)-3-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-5049031
CAS Number:
Molecular Formula: C18H15ClN2O3S
Molecular Weight: 374.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione is typically achieved through a multi-step process [].

Mechanism of Action

The specific mechanism of action of 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione has been explored in the context of its anti-breast cancer activity [].

Applications

The main application of 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione explored in the literature is its potential as an anti-breast cancer agent [].

In vitro studies have shown that this compound exhibits cytotoxic activity against human breast adenocarcinoma cell lines (MCF-7) with an IC50 value of 42.30 µM []. It has also been identified as a potential anti-inflammatory agent []. These findings warrant further investigation to assess its efficacy and safety as a potential therapeutic agent for breast cancer and inflammatory conditions.

Compound Description: This compound was designed, synthesized, and evaluated for its in vitro anti-breast cancer and anti-inflammatory activities. It showed cytotoxic activity with an IC50 of 42.30 µM against human breast adenocarcinoma cell lines (MCF-7). It also exhibited good anti-inflammatory activity and was found to be non-hemolytic and non-toxic to human blood cells. []

Relevance: This compound shares the core thiazolidine-2,4-dione structure with 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione. Both compounds also feature a 5-arylmethylidene substituent and a 3-aminomethyl substituent on the thiazolidine-2,4-dione ring. The difference lies in the specific aryl groups present on the methylidene and aminomethyl moieties. []

(+/-)-5-[4-[(5-Hydroxy-4-oxo-4H-pyran-2-ylmethyl)amino]benzyl]thiazolidine-2,4-dione (HL(1))

Compound Description: HL(1) is a ligand precursor designed to create potentially synergistic compounds for diabetes therapy. It contains a metal-chelating portion and a thiazolidinedione moiety. In tests on STZ-diabetic rats, HL(1) demonstrated enhanced insulin-enhancing activity compared to rosiglitazone. []

Relevance: HL(1) belongs to the thiazolidinedione class of compounds, sharing the core thiazolidine-2,4-dione structure with the target compound, 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione. While HL(1) lacks the benzylidene substituent, both compounds demonstrate biological activity related to diabetes treatment. []

5-[4-(5-Hydroxy-4-oxo-4H-pyran-2-ylmethoxy)benzylidene]thiazolidine-2,4-dione (HL(3))

Compound Description: Similar to HL(1), HL(3) is a ligand precursor containing a metal-chelating portion and a thiazolidinedione moiety for potential diabetes therapy. It also showed enhanced insulin-enhancing activity compared to rosiglitazone in STZ-diabetic rats. []

(+/-)-5-[4-(5-Hydroxy-4-oxo-4H-pyran-2-ylmethoxy)benzyl]thiazolidine-2,4-dione (HL(4))

Compound Description: HL(4) is another ligand precursor containing a metal-chelating portion and a thiazolidinedione moiety. It was synthesized as part of a series of compounds aimed at developing potentially synergistic compounds for diabetes therapy. []

VO(L(1))(2), VO(L(3))(2), and VO(L(4))(2)

Compound Description: These vanadium complexes were prepared using the ligand precursors HL(1), HL(3), and HL(4), respectively, with the aim of creating potentially synergistic compounds for diabetes therapy. VO(L(3))(2) exhibited the most notable hypoglycemic effects in STZ-diabetic rats, although no synergistic effects were observed. []

Relevance: These complexes are derived from the ligand precursors HL(1), HL(3), and HL(4), which themselves are structurally related to 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione through their shared thiazolidinedione core. The presence of the vanadium and the specific chelating ligands differentiates these complexes from the target compound. []

Compound Description: These are a series of seven novel thiazolidinedione derivatives synthesized and evaluated for anti-diabetic activity using male Wistar rats as animal models. Four of these derivatives (5a, 5b, 5e, and 5f) showed significant blood glucose level reduction compared to the control group. []

Relevance: These compounds share a high degree of structural similarity with 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione. Both possess the 5-benzylidene thiazolidine-2,4-dione core and a 3-aminomethyl group. The main difference lies in the substitution pattern on the aromatic ring of the benzylidene group and the specific amine present in the 3-aminomethyl group. []

Compound Description: This series of thiazolidine derivatives was synthesized using readily available reagents. The compounds were purified, characterized, and their structures were confirmed by IR, 1H NMR, mass spectroscopy, and elemental analysis. []

Relevance: This series of compounds shares the core 5-benzylidene-3-(aminomethyl)-thiazolidine-2,4-dione structure with the target compound, 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione. Variations exist in the substituents on the benzylidene phenyl ring and the specific aniline group present in the 3-aminomethyl moiety. []

5-substituted benzylidene-3-(2-(2-methyl-1H -benzimidazol- 1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione derivatives

Compound Description: This series of compounds was designed, synthesized, and screened for their antidiabetic activity in rats using the Oral Glucose Tolerance Test (OGTT) method. Compounds with an acetylated benzimidazole and electron-donating groups at the 4th position of the phenyl ring showed significant glucose-lowering effects compared to the control and standard. []

3-(Substituted Aryl/alkyl)-5-((E)-4-((E)-(Substituted Aryl/alkyl)methyl)benzylidene) thiazolidin-2,4-dione Molecules

Compound Description: This study involved the design of a library of 60 synthesizable compounds from three different series, all containing the thiazolidine-2,4-dione core. These compounds were screened for antimicrobial and anticancer potential through molecular docking studies. []

Relevance: These compounds belong to the same broad category of thiazolidine-2,4-dione derivatives as 5-benzylidene-3-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione. Although the specific substituent patterns and overall structures may differ, the presence of the thiazolidine-2,4-dione core and the exploration of antimicrobial and anticancer activities connect them to the target compound. []

Properties

Product Name

(5E)-3-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione

IUPAC Name

(5E)-5-benzylidene-3-[(5-chloro-2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C18H15ClN2O3S/c1-24-15-8-7-13(19)10-14(15)20-11-21-17(22)16(25-18(21)23)9-12-5-3-2-4-6-12/h2-10,20H,11H2,1H3/b16-9+

InChI Key

ITTOKLPAUDIXMV-CXUHLZMHSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NCN2C(=O)C(=CC3=CC=CC=C3)SC2=O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCN2C(=O)C(=CC3=CC=CC=C3)SC2=O

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.